molecular formula C16H17NO3 B240923 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B240923
M. Wt: 271.31 g/mol
InChI Key: VOKWBMMDRDIFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a member of the acetanilide class of compounds and has shown promising results in various studies.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a role in inflammation and pain. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide may also work by blocking the activity of certain ion channels in nerve cells, which can reduce the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been shown to reduce fever and to have a local anesthetic effect. Additionally, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to have minimal toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide for lab experiments is its relatively low toxicity and high purity. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is also easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are many potential future directions for 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide research. One area of interest is its potential use as a treatment for neuropathic pain. Additionally, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide could be studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a promising compound that has shown potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory conditions. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.

Synthesis Methods

2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide in high purity.

properties

Product Name

2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO3/c1-12-3-5-13(6-4-12)17-16(18)11-20-15-9-7-14(19-2)8-10-15/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

VOKWBMMDRDIFEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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